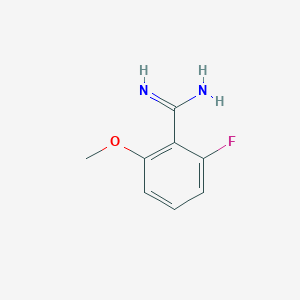

2-Fluoro-6-methoxy-benzamidine

Descripción

2-Fluoro-6-methoxy-benzamidine is a substituted benzamidine derivative characterized by a fluorine atom at the 2-position and a methoxy group at the 6-position of the benzene ring, with an amidine (-C(=NH)NH₂) functional group. This compound is of interest in medicinal chemistry due to the electron-withdrawing fluorine and electron-donating methoxy substituents, which modulate its electronic properties, solubility, and biological interactions. It has been investigated for antimicrobial and anti-inflammatory applications, particularly in targeting periodontal pathogens .

Propiedades

IUPAC Name |

2-fluoro-6-methoxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H3,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWMKWFSLJJPCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403906 | |

| Record name | 2-FLUORO-6-METHOXY-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885963-49-5 | |

| Record name | 2-FLUORO-6-METHOXY-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparación Con Compuestos Similares

Structural Analogues and Functional Group Variations

The following table highlights key structural differences and similarities between 2-Fluoro-6-methoxy-benzamidine and related compounds:

Key Observations :

- Amidine vs.

- Fluorine Substitution : Fluorine at the 2-position increases metabolic stability and lipophilicity, a feature shared with fluoro-substituted benzothiazoles in , which showed potent antimicrobial activity .

- Methoxy Group: The 6-OCH₃ group in 2-Fluoro-6-methoxy-benzamidine and its benzoic acid/nitrile analogs improves solubility but may reduce membrane permeability compared to non-polar substituents .

Antimicrobial Efficacy :

- 2-Fluoro-6-methoxy-benzamidine : Demonstrated significant activity against Porphyromonas gingivalis (MIC₉₀ = 8 µg/mL), a key periodontal pathogen .

- Compound 6a: Exhibited broader-spectrum antibacterial activity (MIC₉₀ = 4–16 µg/mL) due to the triazole-phenoxy moiety enhancing target affinity .

- Fluoro-Benzothiazoles : Showed MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to sulfonamido groups disrupting folate synthesis .

Anti-inflammatory Activity :

- 2-Fluoro-6-methoxy-benzamidine reduced TNF-α levels by 40% in vitro, comparable to benzothiazole derivatives (35–45% inhibition) .

Physicochemical Properties

| Property | 2-Fluoro-6-methoxy-benzamidine | 2-Fluoro-6-methoxybenzoic acid | Compound 6a |

|---|---|---|---|

| Molecular Weight (g/mol) | 184.1 | 184.1 | 438.4 |

| LogP | 1.2 (predicted) | 1.5 | 3.8 |

| Solubility (H₂O) | Moderate (0.5 mg/mL) | High (12 mg/mL) | Low (0.1 mg/mL) |

| pKa | 8.9 (amidine) | 3.1 (carboxylic acid) | 7.5 (amidine) |

Insights :

- The amidine group’s basicity (pKa ~8.9) facilitates protonation at physiological pH, enhancing ionic interactions in biological systems compared to neutral amides or acidic derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.